molecular formula C17H17ClN2O5 B5833706 N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide

N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide

Cat. No. B5833706
M. Wt: 364.8 g/mol
InChI Key: CJTDQYWOQAXXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide, also known as CCI-779, is a synthetic macrocyclic lactone compound that belongs to the class of rapamycin analogs. It is an inhibitor of mammalian target of rapamycin (mTOR) and has shown promising results in the treatment of various cancers.

Mechanism of Action

N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibits the mTOR pathway by binding to the intracellular protein FKBP-12, which forms a complex with mTOR. This complex inhibits the activity of mTOR, which is involved in the regulation of cell growth and proliferation. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide also inhibits the downstream targets of mTOR, including ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1.
Biochemical and Physiological Effects:
N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to have immunosuppressive properties, which can be beneficial in the treatment of autoimmune diseases. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has several advantages for lab experiments. It is a potent inhibitor of mTOR and has shown promising results in the treatment of various cancers. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide is also highly selective for mTOR and does not inhibit other kinases. However, N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has some limitations for lab experiments. It is a complex compound to synthesize and requires expertise in organic chemistry. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide is also relatively unstable and has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide. One area of research is the development of more stable analogs of N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide that have a longer half-life and are more effective in vivo. Another area of research is the combination of N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide with other anticancer drugs to enhance its effectiveness. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and further research in this area is warranted.

Synthesis Methods

The synthesis of N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide involves the reaction of rapamycin with 4-chlorobenzoic acid to obtain rapamycin-4-chlorobenzoate. This intermediate is then reacted with 4-chlorophenoxyacetic acid and 3,4-dimethoxybenzenecarboximidamide to obtain N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide. The synthesis of N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its anticancer properties. It has shown promising results in the treatment of various cancers, including breast cancer, prostate cancer, and renal cell carcinoma. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the growth of cancer cells by blocking the mTOR pathway, which is involved in cell growth and proliferation. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has also been studied for its immunosuppressive properties and has been used in the treatment of autoimmune diseases.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-22-14-8-3-11(9-15(14)23-2)17(19)20-25-16(21)10-24-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTDQYWOQAXXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)COC2=CC=C(C=C2)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)Cl)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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